molecular formula C10H12O3 B1339575 Methyl 5-Methoxy-2-methylbenzoate CAS No. 73502-03-1

Methyl 5-Methoxy-2-methylbenzoate

Cat. No. B1339575
CAS RN: 73502-03-1
M. Wt: 180.2 g/mol
InChI Key: SEVHDRXGLLXUQE-UHFFFAOYSA-N
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Description

Methyl 5-Methoxy-2-methylbenzoate is a chemical compound that is structurally related to various benzoate esters, which are often studied for their diverse biological activities and applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound Methyl 5-Methoxy-2-methylbenzoate is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related methoxybenzoic acid derivatives has been reported in the literature. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved starting from 4-amino-2-hydroxybenzoic acid. The process involved methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . Similarly, the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential affinity-labeling reagent for catechol O-methyltransferase (COMT) was described, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework via extensive intermolecular hydrogen bonding . Additionally, the structural features of a complex triazolobenzoxadiazocine derivative were elucidated using single-crystal X-ray diffraction and theoretical calculations . These studies provide a foundation for understanding the molecular structure of Methyl 5-Methoxy-2-methylbenzoate.

Chemical Reactions Analysis

The reactivity of methoxybenzoic acid derivatives has been explored in various contexts. The synthesis of novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid demonstrates the potential for creating diverse chemical structures . Moreover, the inactivation of COMT by 5-hydroxy-3-mercapto-4-methoxybenzoic acid suggests that these compounds can participate in biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoates have been the subject of both experimental and computational studies. Thermochemical properties of methyl 2- and 4-methoxybenzoates were determined through combustion calorimetry and thermogravimetry, and computational methods were used to compute gas-phase enthalpies of formation . The study of methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations to determine intermolecular interactions and crystal packing . These studies provide insights into the physical and chemical properties that could be expected for Methyl 5-Methoxy-2-methylbenzoate.

Scientific Research Applications

Antifungal Activities

  • Phthalide derivatives, including compounds structurally related to Methyl 5-Methoxy-2-methylbenzoate, have shown significant antifungal activities against plant pathogens (Yang et al., 2011).

Photochemical Properties

  • Compounds with structures similar to Methyl 5-Methoxy-2-methylbenzoate, such as methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen, a property useful in materials science (Soltermann et al., 1995).

Synthesis of Chemical Compounds

  • Methyl 5-Methoxy-2-methylbenzoate derivatives are involved in the synthesis of various chemical compounds, such as "push-pull" naphthalenes (Wong et al., 2002).

Herbicide Precursors

  • Some derivatives of Methyl 5-Methoxy-2-methylbenzoate have been used in the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions (Liepa et al., 1992).

Photodynamic Therapy

  • Derivatives of Methyl 5-Methoxy-2-methylbenzoate, such as certain zinc phthalocyanines, exhibit properties significant for photodynamic therapy, potentially useful in cancer treatment (Pişkin et al., 2020).

Fungicidal Activity

  • Some synthetic analogues of Methyl 5-Methoxy-2-methylbenzoate have demonstrated potential as fungicidal agents, indicating their utility in agricultural applications (Yang et al., 2017).

Antimicrobial and Antitubercular Activities

  • Isolates and semi-synthetic derivatives of Methyl 5-Methoxy-2-methylbenzoate have shown notable antimicrobial and antitubercular activities, suggesting their potential in pharmaceutical applications (Tatipamula & Vedula, 2019).

Safety and Hazards

“Methyl 5-Methoxy-2-methylbenzoate” is classified as a combustible liquid . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly .

properties

IUPAC Name

methyl 5-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVHDRXGLLXUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471650
Record name Methyl 5-Methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Methoxy-2-methylbenzoate

CAS RN

73502-03-1
Record name Methyl 5-Methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methoxy-2-methylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

12.6 g of a 28% sodium methylate methanol solution and 4.2 g of copper iodide were added to 5 g of methyl 4-bromo-toluate dissolved in 20 ml of dimethylformamide and the mixture was refluxed under heating for 2 hours. The reaction mixture was adjusted to about pH 2 by adding 1N-hydrochloric acid thereto and extracted with ethyl acetate. and the organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The residue obtained by removing the solvent was applied to silica gel column chromatography to obtain 2.47 g of the title compound.
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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